molecular formula C13H17NO B047982 2-(4-Ethoxyphenyl)-3-methylbutanenitrile CAS No. 120352-98-9

2-(4-Ethoxyphenyl)-3-methylbutanenitrile

Cat. No. B047982
CAS RN: 120352-98-9
M. Wt: 203.28 g/mol
InChI Key: OFZNVVBYGSVAKU-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-3-methylbutanenitrile, also known as A-796260, is a chemical compound that belongs to the class of nitriles. It is a potent and selective kappa opioid receptor agonist that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

2-(4-Ethoxyphenyl)-3-methylbutanenitrile has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain. It has been shown to be a potent and selective kappa opioid receptor agonist, which makes it a promising candidate for the development of new analgesics. 2-(4-Ethoxyphenyl)-3-methylbutanenitrile has also been studied for its potential use in the treatment of drug addiction, as kappa opioid receptor agonists have been shown to reduce drug-seeking behavior.

Mechanism of Action

2-(4-Ethoxyphenyl)-3-methylbutanenitrile acts as a selective agonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the kappa opioid receptor by 2-(4-Ethoxyphenyl)-3-methylbutanenitrile leads to the inhibition of neurotransmitter release, particularly of dopamine, which is involved in the perception of pain and reward.
Biochemical and Physiological Effects:
2-(4-Ethoxyphenyl)-3-methylbutanenitrile has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. However, 2-(4-Ethoxyphenyl)-3-methylbutanenitrile has been found to produce aversive effects, such as dysphoria and sedation, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

2-(4-Ethoxyphenyl)-3-methylbutanenitrile is a potent and selective kappa opioid receptor agonist, which makes it a valuable tool for studying the role of the kappa opioid receptor in pain and addiction. However, its aversive effects may limit its use in behavioral studies.

Future Directions

There are several future directions for research on 2-(4-Ethoxyphenyl)-3-methylbutanenitrile. One area of interest is the development of new analgesics based on the kappa opioid receptor agonist mechanism. Another area of interest is the development of new treatments for drug addiction based on the kappa opioid receptor agonist mechanism. Additionally, further research is needed to understand the aversive effects of 2-(4-Ethoxyphenyl)-3-methylbutanenitrile and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of 2-(4-Ethoxyphenyl)-3-methylbutanenitrile involves the reaction of 4-ethoxybenzaldehyde with 3-methyl-2-butanone in the presence of sodium borohydride to yield 2-(4-ethoxyphenyl)-3-methylbutanol. The alcohol is then converted to the nitrile using a mixture of acetic anhydride and pyridine.

properties

CAS RN

120352-98-9

Product Name

2-(4-Ethoxyphenyl)-3-methylbutanenitrile

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-3-methylbutanenitrile

InChI

InChI=1S/C13H17NO/c1-4-15-12-7-5-11(6-8-12)13(9-14)10(2)3/h5-8,10,13H,4H2,1-3H3

InChI Key

OFZNVVBYGSVAKU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(C#N)C(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(C#N)C(C)C

synonyms

Benzeneacetonitrile, 4-ethoxy-alpha-(1-methylethyl)- (9CI)

Origin of Product

United States

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